5-Bromo-6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Overview
Description
5-Bromo-6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound with the molecular formula C9H7BrN2O. It is characterized by a bromine atom, a cyclopropyl group, a keto group, and a nitrile group attached to a pyridine ring. This compound is of interest in various scientific research fields due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of a brominated pyridine derivative with a cyclopropyl group in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
This compound has applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug discovery and development due to its biological activity.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
6-Bromo-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
5-Bromo-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
6-Cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Uniqueness: 5-Bromo-6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to the presence of both a bromine atom and a cyclopropyl group on the pyridine ring, which influences its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-bromo-6-cyclopropyl-2-oxo-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-3-6(4-11)9(13)12-8(7)5-1-2-5/h3,5H,1-2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHGJKPNUCANQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C(=O)N2)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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